1,6-Dibromohexane

概要

説明

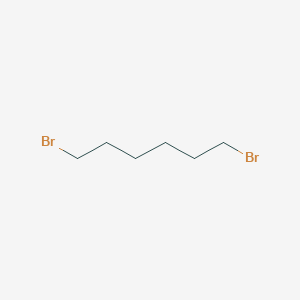

1,6-Dibromohexane (C₆H₁₂Br₂) is a dihalogenated alkane with bromine atoms at both terminals of a six-carbon chain. This compound is widely utilized as a bifunctional alkylating agent in organic synthesis due to its ability to introduce hexylene spacers or crosslink molecular structures . Key applications include:

- Synthesis of phosphonium salts: Reacting with triphenylphosphine to form hexylene triphenyl double quaternary phosphonium bromide (HTDPB), a precursor for advanced materials .

- Ligand preparation: Substituting 1,4-dibromobutane in synthesizing 1,6-bis(1-benzimidazolyl)hexane ligands for metal complexes .

- Polymer chemistry: Acting as a comonomer in poly(ester imide)s and ionic liquid composite membranes to optimize dielectric properties and CO₂ separation efficiency .

- Pharmaceutical intermediates: Enabling N-alkylation reactions in drug derivatives like carvedilol analogs and maleimide compounds .

Its six-carbon chain balances flexibility and steric hindrance, making it ideal for constructing extended molecular architectures.

準備方法

化学反応の分析

Chemical Reactions Involving 1,6-Dibromohexane

This compound participates in various chemical reactions that highlight its utility as an intermediate in organic synthesis.

3.1. Wurtz Reaction

One notable reaction is the Wurtz coupling , where two molecules of this compound can be coupled in the presence of sodium or zinc to form cyclohexane:

This reaction is significant in synthetic organic chemistry for constructing larger hydrocarbons from smaller halides .

3.2. Cross-Linking Reactions

This compound serves as a cross-linker in polymer chemistry. It can facilitate cross-linking reactions to produce thermoresponsive polymers and enhance material properties for applications in fuel cells and photovoltaic cells .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Wurtz Reaction | Coupling two dibromoalkanes | Cyclohexane |

| Cross-Linking | Used as a cross-linker in polymer synthesis | Cross-linked polymers |

| Synthesis of Derivatives | Formation of biologically active compounds | Benzo[b]xanthone derivatives |

科学的研究の応用

1,6-Dibromohexane has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Material Science: It is used in the synthesis of conductive polyfluorene ionomers for alkaline fuel cell applications.

Biological Research: It is used in the synthesis of novel benzo[b]xanthone derivatives with potential antitumor activity.

Polymer Chemistry: It is used as a cross-linker for the cross-linking of glycuronans and other polymers.

作用機序

The mechanism of action of 1,6-dibromohexane primarily involves its reactivity as an alkyl halide. The bromine atoms in the compound are highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. These reactions allow this compound to introduce functional groups or form cross-linked networks in polymers .

類似化合物との比較

Comparison with Other α,ω-Dihalohexanes

1,6-Dibromohexane is compared with 1,6-dichlorohexane (C₆H₁₂Cl₂) and 1,6-diiodohexane (C₆H₁₂I₂) in enzymatic and synthetic contexts:

| Property | This compound | 1,6-Dichlorohexane | 1,6-Diiodohexane |

|---|---|---|---|

| Bond strength (C–X) | Weaker than C–Cl | Stronger than C–Br | Weakest (C–I) |

| Leaving group ability | Moderate | Poor | Excellent |

| Catalytic efficiency (kcat/Km) | 1.8 ± 0.2 | 0.45 ± 0.05 | 3.1 ± 0.3 |

| Reactivity in SN2 | Intermediate | Low | High |

In the dehalogenase enzyme DmmA, this compound exhibits 4× higher catalytic efficiency than 1,6-dichlorohexane but 58% lower than 1,6-diiodohexane, attributed to the balance between bond dissociation energy and steric effects .

Comparison with Other α,ω-Dibromoalkanes

The chain length of dibromoalkanes significantly impacts material properties and reactivity:

Key findings:

- Shorter chains (C4–C6) : Higher κ values indicate greater compressibility, favoring applications requiring dynamic molecular interactions (e.g., surfactants) .

- Longer chains (C8–C12) : Lower κ values enhance thermal stability, making them suitable for rigid frameworks in zeolites or polymers .

Material Science

- Zeolite nanosheets: Amphiphilic molecules with C6 dibromohexane spacers (BCPh-6-6-6) yield single-crystalline mesostructures with 40% higher surface area than C4 or C8 analogs .

- Ionic liquids : 1,6-Di(1H-imidazol-1-yl)hexane-based ionic liquids demonstrate superior CO₂/N₂ selectivity (α = 32) compared to C4 or C12 derivatives .

生物活性

1,6-Dibromohexane (C6H12Br2) is a dihaloalkane that has garnered attention due to its potential biological activities. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals. However, understanding its biological implications, including toxicity and therapeutic potential, is essential for its safe application in chemical processes.

This compound is characterized by the following properties:

- Molecular Weight : 251.97 g/mol

- Boiling Point : Approximately 215 °C

- Density : 1.54 g/cm³

- Solubility : Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including cytotoxicity, mutagenicity, and potential therapeutic applications.

Cytotoxicity

This compound has been studied for its cytotoxic effects on various cell lines. Research indicates that it exhibits significant cytotoxicity against cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- IC50 Values : In studies, the IC50 values for this compound against HeLa cells were found to be around 12 µM, indicating a moderate level of potency compared to established chemotherapeutic agents .

Mutagenicity

The mutagenic potential of this compound has been evaluated using various assays. In vitro studies have demonstrated that it can induce mutations in bacterial strains such as Salmonella typhimurium. The results suggest that the compound may act as a genotoxic agent under certain conditions.

- Ames Test Results : Positive results were observed in the Ames test, indicating that this compound can cause mutations in bacterial DNA .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of bromine atoms significantly influences the biological activity of dibromoalkanes. The spatial arrangement and length of the carbon chain also play critical roles in determining cytotoxic effects.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12 | Cytotoxicity (HeLa) |

| 1-Bromopentane | >100 | Less active |

| 1-Bromobutane | >100 | Less active |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Antitumor Activity : A study demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent inhibition of tumor growth in xenograft models. Histological analyses revealed significant apoptosis in treated tumors compared to controls .

- Genotoxicity Assessment : In a comprehensive study assessing genotoxic effects, researchers exposed cultured human lymphocytes to different concentrations of this compound. The results indicated a significant increase in chromosomal aberrations at higher concentrations, suggesting potential risks associated with exposure .

- Environmental Impact : Investigations into the environmental persistence and bioaccumulation potential of this compound have raised concerns regarding its ecological impact. Studies show that it can accumulate in aquatic organisms and pose risks to aquatic ecosystems .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,6-dibromohexane in laboratory settings?

- Methodological Answer : this compound is classified as a toxic liquid (UN 2810) with acute aquatic toxicity . Researchers must use fume hoods, nitrile gloves, and chemical-resistant goggles during handling. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols. Storage requires airtight containers in cool (<25°C), ventilated areas away from oxidizers .

Q. How does this compound function as a crosslinker in polymer synthesis?

- Methodological Answer : The compound’s bifunctional bromine groups enable nucleophilic substitution reactions with amine- or hydroxyl-containing polymers. For example, in anion exchange membranes (AEMs), it crosslinks quaternary ammonium groups to form semi-interpenetrating networks, enhancing mechanical stability and ionic conductivity. Optimal crosslinking requires stoichiometric ratios (e.g., 5–15% molar excess) and reaction times of 24–48 hours at 60–80°C .

Q. What analytical methods validate the purity of this compound for synthetic applications?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for assessing purity (>97% ). Impurities like 1,5-dibromopentane or unreacted hexane derivatives can be removed via silica gel column chromatography using hexane/ethyl acetate gradients . Water content (<0.1%) is quantified via Karl Fischer titration .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated alkylation in nanomaterial synthesis?

- Methodological Answer : Alkylation efficiency depends on solvent polarity and base selection. For polyfluorene-chitosan nanoparticles, aqueous NaOH (50%) at 60°C achieves >85% yield via SN2 mechanisms. Post-reaction purification involves column chromatography (hexane eluent) to isolate viscous alkylated intermediates . In contrast, organolithium reactions (e.g., with n-BuLi in THF) enable precise benzylic bromoalkylation for advanced polymer electrolytes .

Q. What strategies resolve contradictions in catalytic performance when using this compound-derived quaternary ammonium salts?

- Methodological Answer : Steric hindrance and counterion mobility significantly affect catalytic activity. For CO2 cycloaddition catalysts, increasing spacer chain length (e.g., heptyl vs. hexyl) reduces steric constraints, enhancing epoxide conversion rates. Electrochemical impedance spectroscopy (EIS) and X-ray diffraction (XRD) help correlate structural flexibility with ionic conductivity .

Q. How does this compound enhance the environmental stability of cellulose-based liquid crystal films?

- Methodological Answer : Incorporating this compound-synthesized cyanobiphenyl derivatives (e.g., CbP) into cellulose matrices improves UV resistance and thermal stability. Rheological studies (e.g., Haake rheometry) show that 10–20 wt% CbP in ionic liquid solvents (e.g., AMIM·Cl) optimizes film elasticity (storage modulus >10<sup>4</sup> Pa) while retaining optical clarity .

Q. What are the ecological implications of this compound leakage in aquatic systems?

- Methodological Answer : The compound’s high log P (3.2) and persistence pose risks to aquatic life (LC50 <1 mg/L for Daphnia magna ). Mitigation involves adsorption using crosslinked polymers (e.g., PTAHDADC microparticles), which achieve >90% Mo(VI) removal via chelation. Biodegradation studies using activated sludge show <5% degradation over 28 days, necessitating advanced oxidation processes (AOPs) for remediation .

特性

IUPAC Name |

1,6-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRHVVLXEBNBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044452 | |

| Record name | 1,6-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Hexane, 1,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dibromohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-03-8 | |

| Record name | 1,6-Dibromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dibromohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dibromohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIBROMOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L71Q7Y230 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。